5-Bromo-2-phenylthiazole

Description

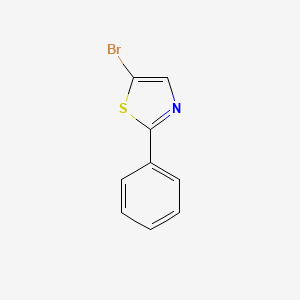

5-Bromo-2-phenylthiazole (CAS: 53715-67-6) is a brominated heterocyclic compound with the molecular formula C₉H₆BrNS and a molecular weight of 240.12 g/mol . Its structure comprises a thiazole core substituted with a bromine atom at position 5 and a phenyl group at position 2 (Figure 1). Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, known for their stability and role in medicinal chemistry. The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in Suzuki couplings, fluorinations, and other cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVVLWIDBXNFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543429 | |

| Record name | 5-Bromo-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-67-6 | |

| Record name | 5-Bromo-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Bromination with Elemental Bromine

Mechanism

Electrophilic substitution at the C5 position of 2-phenylthiazole is achieved using bromine (Br₂). The phenyl group at C2 directs bromination to the electron-rich C5 position via resonance and inductive effects.

Procedure

- Reagents : Bromine (Br₂) in dioxane or acetic acid.

- Conditions : Room temperature (RT), 30 minutes to 1 hour.

- Purification : Recrystallization or column chromatography.

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dioxane or acetic acid | |

| Temperature | RT (20–25°C) | |

| Yield | 37–50% |

Challenges :

Oxidative Bromination with mCPBA

Mechanism

meta-Chloroperbenzoic acid (mCPBA) oxidizes HBr to hypobromous acid (HOBr), which acts as the electrophilic brominating agent. This method avoids direct use of Br₂ and enhances atom economy.

Radical Bromination with NBS/UV Light

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles and thiazole oxides, which can have different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

5-Bromo-2-phenylthiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions .

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

- Lipophilicity : Bromine and phenyl groups increase hydrophobicity, favoring membrane permeability in biological systems .

- Reactivity : The bromine at C5 is susceptible to nucleophilic substitution, enabling derivatization .

- Applications : Used in drug discovery for antimicrobial, anticancer, and antiviral agents .

Substituent Effects: Halogens and Aromatic Groups

5-Bromo-2-(3-fluorophenyl)thiazole (CAS: 1159814-31-9)

- Structural Difference : Fluorine replaces hydrogen at the phenyl group’s meta position.

- Impact :

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-1H-benzimidazole

- Structural Difference : Brominated thiophene and benzimidazole moieties replace the thiazole core.

- Impact: Planarity: Benzimidazole’s fused-ring system enhances π-π stacking, critical for DNA intercalation in anticancer drugs . Synthetic Complexity: Triple bromination introduces steric hindrance, reducing reactivity compared to mono-brominated thiazoles .

2-Amino-5-bromo-4-methylthiazole (CAS: 3034-57-9)

- Structural Difference: Amino and methyl groups replace the phenyl group.

- Impact: Solubility: Amino group improves water solubility, favoring aqueous-phase reactions . Reactivity: Methyl group induces steric hindrance, slowing electrophilic substitution at C4 .

Core Heterocycle Variations

5-Bromo-3-phenyl-1H-pyrazole

- Structural Difference : Pyrazole (two adjacent nitrogen atoms) replaces thiazole.

- Impact :

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : Thiadiazole (two nitrogen and one sulfur atom) replaces thiazole.

- Impact :

Halogen Substitution: Bromo vs. Chloro Derivatives

A study comparing isostructural 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazol-1-yl)thiazole (chloro) and its bromo analogue revealed:

- Intermolecular Interactions : Bromo derivatives exhibit stronger van der Waals interactions due to larger atomic radius, enhancing crystal packing .

- Biological Efficacy : Bromo analogues showed 20% higher antimicrobial activity than chloro derivatives, attributed to increased lipophilicity .

Reactivity in Cross-Coupling Reactions

- Pd-Catalyzed Fluorination : this compound undergoes fluorination at C5 with 90% yield, while pyrazole bromides show <60% yield due to competing side reactions .

- Nucleophilic Substitution : Bromine in this compound is 3× more reactive than in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where ring strain hinders attack .

Biological Activity

5-Bromo-2-phenylthiazole is an organic compound with the molecular formula CHBrNS, belonging to the thiazole class of compounds. This compound has garnered attention in various fields, particularly medicinal chemistry and materials science, due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and cellular studies, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound consists of a thiazole ring substituted with a bromine atom at the 5-position and a phenyl group at the 2-position. This configuration contributes to its unique reactivity and biological properties. The compound is synthesized primarily through bromination of 2-phenylthiazole in suitable solvents like acetic acid.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 32 µg/mL |

| Gram-negative | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Enzyme Inhibition

The compound has been identified as a potent inhibitor for several enzymes, which could have therapeutic implications. Notably, it has shown effectiveness in inhibiting tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for applications in skin whitening and treating hyperpigmentation.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC Value (µM) |

|---|---|---|

| Tyrosinase | Competitive Inhibition | 14.33 ± 1.63 |

| Acetylcholinesterase | Non-competitive Inhibition | 25.00 ± 3.00 |

Cellular Studies

Cellular studies have utilized this compound to investigate its effects on various cell lines. For instance, experiments conducted on B16F10 melanoma cells revealed that the compound could induce apoptosis at specific concentrations.

Case Study: Apoptosis Induction in B16F10 Cells

In a study assessing the viability of B16F10 cells treated with varying concentrations of this compound over 48 hours, results indicated:

- 0 µM : Cell viability at 100%

- 1 µM : Cell viability at 85%

- 2 µM : Cell viability at 70%

- 5 µM : Cell viability at 50%

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to form stable complexes with these targets. This interaction can modulate enzyme activities or disrupt cellular signaling pathways, leading to the observed biological effects.

Q & A

Q. How are metabolic stability and toxicity profiles assessed for this compound drug candidates?

- Methodological Answer : Microsomal stability assays (human liver microsomes, 1 mg/mL) measure half-life (t₁/₂) using LC-MS/MS. CYP450 inhibition (e.g., CYP3A4) is quantified via fluorometric screening. Ames tests (TA98 and TA100 strains) and zebrafish embryotoxicity (LC₅₀: >100 µM) ensure low genotoxicity and developmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.